molecular formula C15H12O4 B14450554 Benzaldehyde, 2,2'-[methylenebis(oxy)]bis- CAS No. 77354-97-3

Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-

Cat. No.: B14450554
CAS No.: 77354-97-3
M. Wt: 256.25 g/mol
InChI Key: QRYDSFNHJOSNRS-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,2’-[methylenebis(oxy)]bis-: is an organic compound with the molecular formula C15H12O4 . It is characterized by the presence of two benzaldehyde groups connected by a methylene bridge through oxygen atoms. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- typically involves the reaction of benzaldehyde with formaldehyde in the presence of a base. The reaction proceeds through the formation of a methylene bridge, linking the two benzaldehyde molecules via oxygen atoms. Common bases used in this reaction include sodium hydroxide or potassium hydroxide .

Industrial Production Methods: Industrial production of Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with proteins and other macromolecules .

Comparison with Similar Compounds

Similar Compounds:

    Benzaldehyde: A simpler aromatic aldehyde with a single benzaldehyde group.

    Benzaldehyde, 2-hydroxy-5-methoxy-: Contains additional hydroxyl and methoxy groups on the aromatic ring.

    Benzaldehyde, 2-methoxy-: Features a methoxy group on the aromatic ring

Uniqueness: Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- is unique due to its structure, which includes two benzaldehyde groups connected by a methylene bridge through oxygen atoms. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

77354-97-3

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-[(2-formylphenoxy)methoxy]benzaldehyde

InChI

InChI=1S/C15H12O4/c16-9-12-5-1-3-7-14(12)18-11-19-15-8-4-2-6-13(15)10-17/h1-10H,11H2

InChI Key

QRYDSFNHJOSNRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCOC2=CC=CC=C2C=O

Origin of Product

United States

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